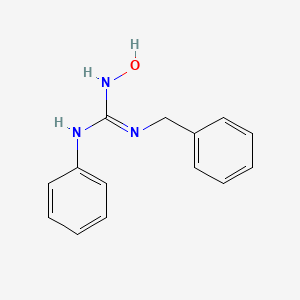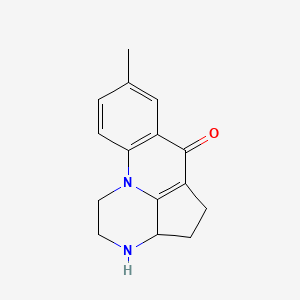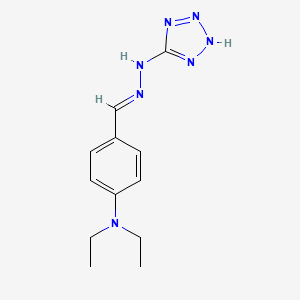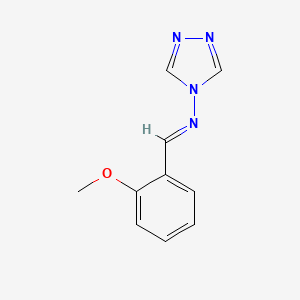![molecular formula C16H16N4O2 B3822227 2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B3822227.png)
2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol
Vue d'ensemble
Description
2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol, also known as TRIM, is a novel chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. TRIM is a triazole derivative that has been found to possess a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol is not fully understood, but it is believed to involve the inhibition of several cellular pathways that are critical for cancer cell survival and proliferation. 2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication, and protein kinase C, which is involved in cell signaling. 2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol has also been shown to induce oxidative stress in cancer cells, leading to the activation of several cell death pathways.
Biochemical and Physiological Effects:
2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antifungal, and antibacterial properties. It has been shown to inhibit the growth of several pathogenic fungi and bacteria, including Candida albicans and Staphylococcus aureus. 2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol has several advantages for lab experiments, including its broad-spectrum activity against cancer cells and its ability to induce apoptosis. However, 2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol also has several limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations must be taken into account when designing experiments involving 2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol.
Orientations Futures
There are several future directions for research on 2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the development of 2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol analogs with improved pharmacological properties may lead to the discovery of new drugs with potent anticancer activity.
Applications De Recherche Scientifique
2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for inhibiting tumor growth.
Propriétés
IUPAC Name |
2-[(2-methoxyphenyl)-(1,2,4-triazol-4-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-15-9-5-3-7-13(15)16(19-20-10-17-18-11-20)12-6-2-4-8-14(12)21/h2-11,16,19,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKXFLDSRYBZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2O)NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[4-({[(3-chlorophenyl)amino]carbonyl}amino)-3,5-dimethylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3822147.png)



![2-(2-hydroxyethyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3822195.png)
![4'-benzyl-2-phenyl-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3822205.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}benzamide](/img/structure/B3822211.png)
![4-chloro-2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B3822216.png)

![4-[(benzylimino)methyl]-1,2-benzenediol](/img/structure/B3822229.png)
![3-{[(2,5-dichlorophenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B3822237.png)
![2-benzyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3822245.png)
